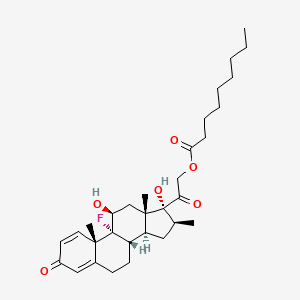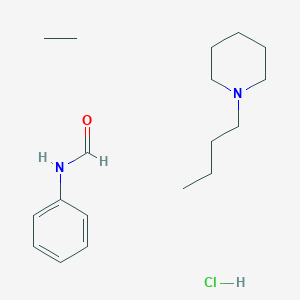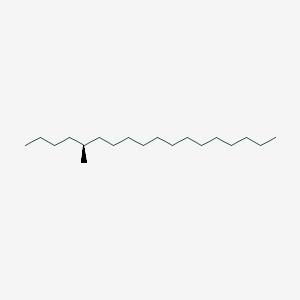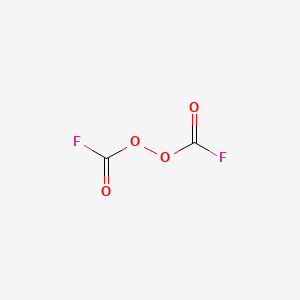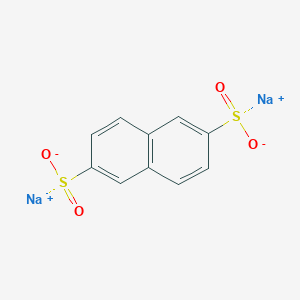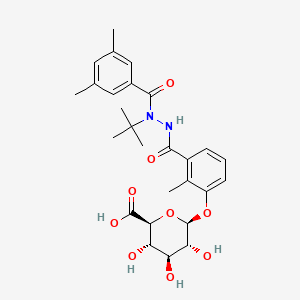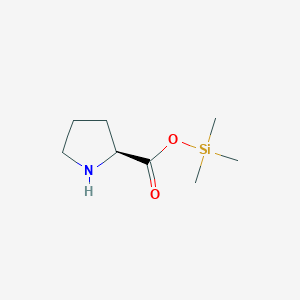
L-Proline Trimethylsilyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline Trimethylsilyl Ester is a derivative of the amino acid L-proline, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability, which make it suitable for gas chromatography and other analytical techniques .
准备方法
Synthetic Routes and Reaction Conditions
L-Proline Trimethylsilyl Ester can be synthesized through the esterification of L-proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve L-proline in anhydrous pyridine.
- Add trimethylsilyl chloride dropwise to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
L-Proline Trimethylsilyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to regenerate L-proline and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Hydrolysis: L-proline and trimethylsilanol.
Oxidation and Reduction: Oxidized or reduced forms of the proline derivative.
科学研究应用
L-Proline Trimethylsilyl Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent in gas chromatography.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential role in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of L-Proline Trimethylsilyl Ester involves its ability to act as a protecting group for the carboxyl group of L-proline. This protection allows for selective reactions at other functional groups without interference from the carboxyl group. The trimethylsilyl group can be easily removed under mild conditions, regenerating the free carboxyl group .
相似化合物的比较
Similar Compounds
L-Proline Methyl Ester: Similar in structure but with a methyl group instead of a trimethylsilyl group.
L-Proline Ethyl Ester: Similar in structure but with an ethyl group instead of a trimethylsilyl group.
L-Proline Benzyl Ester: Similar in structure but with a benzyl group instead of a trimethylsilyl group.
Uniqueness
L-Proline Trimethylsilyl Ester is unique due to its increased volatility and stability, making it particularly useful in gas chromatography and other analytical techniques. The trimethylsilyl group also provides steric protection, allowing for selective reactions and easy removal under mild conditions .
属性
分子式 |
C8H17NO2Si |
|---|---|
分子量 |
187.31 g/mol |
IUPAC 名称 |
trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI 键 |
ZHHOUXSQMHJPRA-ZETCQYMHSA-N |
手性 SMILES |
C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |
规范 SMILES |
C[Si](C)(C)OC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


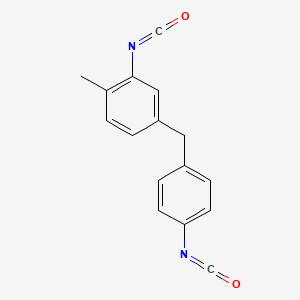

![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)
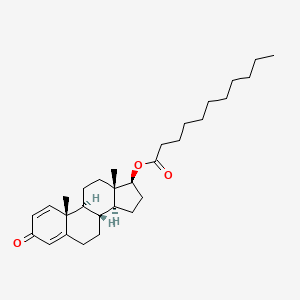
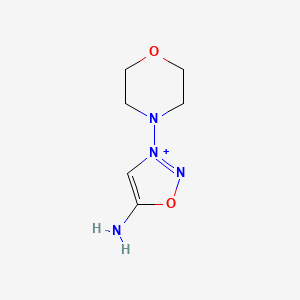
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)

